5,6-Diaminopyrazine-2,3-dicarbonitrile
Description
5,6-Diaminopyrazine-2,3-dicarbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of two amino groups attached to the pyrazine ring and two nitrile groups at the 2 and 3 positions. This structure makes it a versatile precursor for the construction of nitrogen-rich heterocycles, which are of interest due to their potential applications in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of substituted pyrazine dicarbonitriles, including those derived from 5,6-diaminopyrazine-2,3-dicarbonitrile, has been achieved through different methods. One approach involves the aminodehalogenation reactions using microwave-assisted synthesis, which offers higher yields and shorter reaction times . Another method includes the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . Additionally, the chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile can be exchanged with amines to yield new pyrazinedicarbonitriles, which can then be treated with hydrazine hydrate to form nitrogen-rich heterocycles .
Molecular Structure Analysis
The molecular structure of 5,6-diaminopyrazine-2,3-dicarbonitrile derivatives has been characterized using various analytical techniques. X-ray crystal structure analysis has been performed on some derivatives to confirm their structure . The presence of amino and nitrile groups on the pyrazine ring is crucial for further chemical transformations and the formation of complex heterocyclic systems.
Chemical Reactions Analysis
5,6-Diaminopyrazine-2,3-dicarbonitrile derivatives undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, cyclotetramerisation reactions of aryloxy- and arylalkyloxy-substituted pyrazine dicarbonitriles can lead to the formation of metal pyrazinoporphyrazines . Additionally, the one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile has been used to construct 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles . Furthermore, a one-pot palladium-catalyzed coupling reaction/cyclization in water has been developed for the synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-diaminopyrazine-2,3-dicarbonitrile derivatives have been studied to understand their potential applications. The UV–Vis spectral features of these compounds typically show absorption peaks around 267, 303, and 373 nm . The electrochemical properties of metal pyrazinoporphyrazines derived from these compounds have been investigated using cyclic voltammetry and differential pulsed voltammetry, revealing both ligand and metal-based redox processes . Additionally, the antimicrobial and herbicidal activities of these derivatives have been evaluated, with some compounds showing good activity against Mycobacterium tuberculosis and inhibiting photosynthetic electron transport in spinach chloroplasts .
properties
IUPAC Name |
5,6-diaminopyrazine-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-1-3-4(2-8)12-6(10)5(9)11-3/h(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHBTDDIVWLRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399541 | |
Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diaminopyrazine-2,3-dicarbonitrile | |
CAS RN |
36023-58-2 | |
Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Diamino-2,3-dicyanopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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